molecular formula C21H15ClN2O3 B3654179 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

Cat. No.: B3654179
M. Wt: 378.8 g/mol
InChI Key: LCSATDVYNWDLAL-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-15-6-4-5-14(11-15)21-24-18-12-16(9-10-19(18)27-21)23-20(25)13-26-17-7-2-1-3-8-17/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSATDVYNWDLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide typically involves the condensation of 3-chloroaniline with salicylic acid derivatives to form the benzoxazole ring. This is followed by the acylation of the benzoxazole intermediate with phenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide: A structurally similar compound with a different acyl group.

    N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxyacetamide: Another derivative with a methoxy group instead of a phenoxy group.

Uniqueness

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
Reactant of Route 2
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N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

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